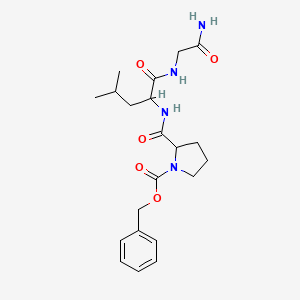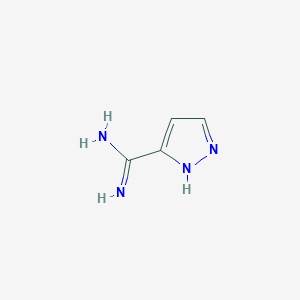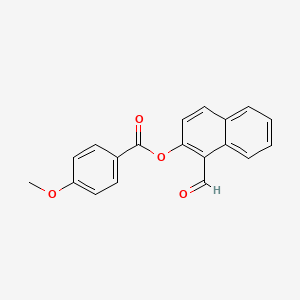
1-Formylnaphthalen-2-yl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Formylnaphthalen-2-yl 4-methoxybenzoate is an organic compound with the molecular formula C19H14O4 It is a derivative of naphthalene and benzoic acid, featuring a formyl group attached to the naphthalene ring and a methoxy group attached to the benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Formylnaphthalen-2-yl 4-methoxybenzoate typically involves the esterification of 1-formylnaphthalene-2-ol with 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acid or base catalysts can be employed to accelerate the esterification reaction. The use of automated systems and reactors can also help in scaling up the production while maintaining product purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
1-Formylnaphthalen-2-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 1-Formylnaphthalen-2-yl 4-carboxybenzoate.
Reduction: 1-Hydroxynaphthalen-2-yl 4-methoxybenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Formylnaphthalen-2-yl 4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of polycyclic aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and pigments
Mécanisme D'action
The mechanism of action of 1-Formylnaphthalen-2-yl 4-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-methoxybenzoate: A simpler ester with similar structural features but lacking the naphthalene moiety.
Ethyl 4-methoxybenzoate: Another ester with a similar benzoate structure but different alkyl group.
4-Coumarinyl 4-methoxybenzoate: A coumarin derivative with similar ester functionality but different aromatic system .
Uniqueness
1-Formylnaphthalen-2-yl 4-methoxybenzoate is unique due to the presence of both naphthalene and benzoate moieties, which confer distinct chemical and physical properties. The combination of these two aromatic systems can lead to unique electronic and steric effects, making it a valuable compound for various applications in organic synthesis and material science .
Propriétés
Formule moléculaire |
C19H14O4 |
|---|---|
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
(1-formylnaphthalen-2-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C19H14O4/c1-22-15-9-6-14(7-10-15)19(21)23-18-11-8-13-4-2-3-5-16(13)17(18)12-20/h2-12H,1H3 |
Clé InChI |
KUHRRHWPKXJFGM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


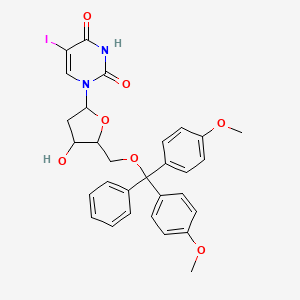
![N-(2,6-diethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12503750.png)

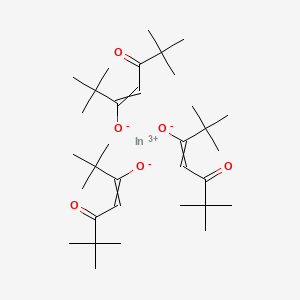
![N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B12503767.png)
![1-[1-(3-Hydroxy-3-methylbutoxy)ethyl]-7a-methyl-octahydroinden-4-ol](/img/structure/B12503792.png)
![2-[4-(2-Cyanoeth-1-ene-1-sulfonyl)phenyl]-2-methylpropanoic acid](/img/structure/B12503797.png)
![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B12503810.png)
![1-{2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12503818.png)

![N-(2,4-difluorophenyl)-2-{N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamido}acetamide](/img/structure/B12503824.png)
![{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 1H-indole-6-carboxylate](/img/structure/B12503827.png)
